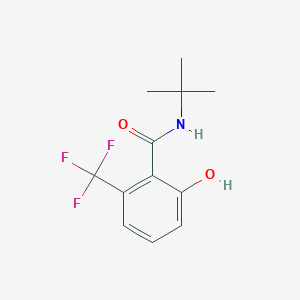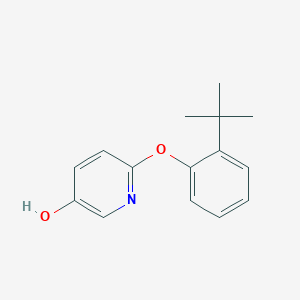![molecular formula C12H19FO2Si B8034124 5-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol](/img/structure/B8034124.png)
5-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol is a chemical compound with the molecular formula C12H19FO2Si. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a fluorophenol moiety. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol typically involves the protection of the hydroxyl group of 2-fluorophenol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:
2-Fluorophenol+TBDMSClBasethis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: The TBDMS group can be selectively oxidized using reagents like PhIO or PhI(OAc)2 in the presence of catalytic amounts of metal triflates and TEMPO.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The fluorine atom in the phenol ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PhIO, PhI(OAc)2, metal triflates, TEMPO, THF, acetonitrile.
Reduction: Various reducing agents depending on the desired product.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silyl ethers, while substitution reactions can produce a variety of substituted phenols.
Wissenschaftliche Forschungsanwendungen
5-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective reactions at other functional groups. The TBDMS group can be removed under mild acidic or basic conditions, regenerating the free hydroxyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyldimethylsilanol
- (3-Bromopropoxy)-tert-butyldimethylsilane
Uniqueness
5-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol is unique due to the presence of both a fluorine atom and a TBDMS protecting group. This combination provides distinct reactivity patterns and stability, making it valuable in various synthetic applications.
Eigenschaften
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FO2Si/c1-12(2,3)16(4,5)15-9-6-7-10(13)11(14)8-9/h6-8,14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVNEFXWUKUINN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate](/img/structure/B8034042.png)
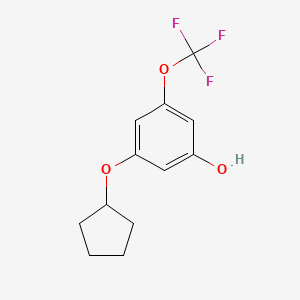
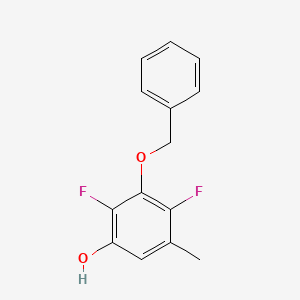
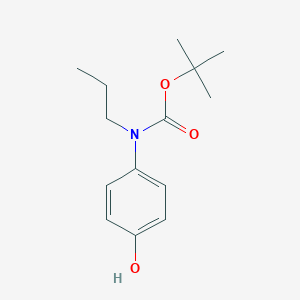
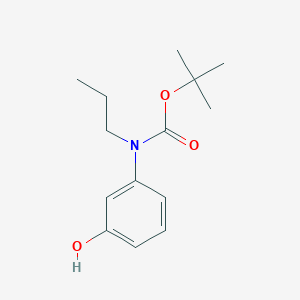
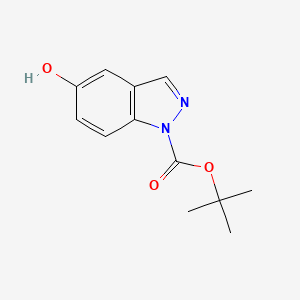
amino}methyl)phenol](/img/structure/B8034100.png)
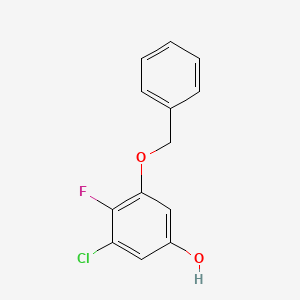

![1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-ol](/img/structure/B8034112.png)
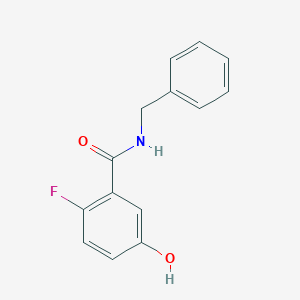
![4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenol](/img/structure/B8034115.png)
